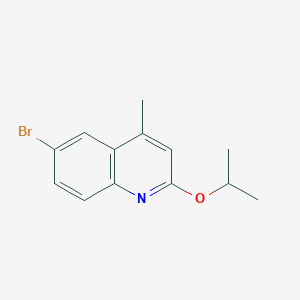

6-Bromo-2-isopropoxy-4-methylquinoline

Description

Properties

IUPAC Name |

6-bromo-4-methyl-2-propan-2-yloxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCQOFHBFCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674995 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-11-3 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-isopropoxy-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromo-2-isopropoxy-4-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core chemical properties, a robust synthetic pathway, detailed methods for structural elucidation, and the strategic rationale for its use in modern drug discovery programs. We will explore not just the "what" but the "why," grounding our discussion in the principles of physical organic chemistry and the practical realities of synthesizing and utilizing novel chemical entities.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several FDA-approved drugs, particularly in the realm of oncology, feature the quinoline core, underscoring its clinical significance.[2]

The strategic functionalization of the quinoline nucleus is a cornerstone of modern drug design. Halogen atoms, such as the bromine at the 6-position of our target molecule, serve as versatile synthetic handles. They can be readily transformed through various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse molecular fragments, enabling extensive exploration of the chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).[3] Concurrently, the introduction of an alkoxy group, such as the 2-isopropoxy moiety, can significantly modulate a molecule's physicochemical properties. This substitution can enhance metabolic stability, improve solubility, and alter the electronic nature of the heterocyclic ring, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

This compound (CAS No. 1187386-11-3) emerges as a compound of high interest at the intersection of these strategic design elements. It provides a stable, functionalized core ready for elaboration, making it an ideal starting point or intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in the area of kinase inhibition.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source/Method |

| CAS Number | 1187386-11-3 | Commercial Supplier Data |

| Molecular Formula | C₁₃H₁₄BrNO | Calculated |

| Molecular Weight | 280.16 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 6-Bromo-4-methyl-2(1H)-quinolinone. This strategy involves the conversion of the quinolinone to a more reactive 2-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNA) reaction with isopropoxide.

Caption: Synthetic workflow for this compound.

Part A: Synthesis of 6-Bromo-2-chloro-4-methylquinoline (Intermediate)

The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation in heterocyclic chemistry, typically achieved by refluxing with phosphorus oxychloride (POCl₃).[4] The mechanism involves the initial phosphorylation of the carbonyl oxygen, which transforms the hydroxyl group into an excellent leaving group, followed by the nucleophilic attack of a chloride ion.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Bromo-4-methyl-2(1H)-quinolinone (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloro-4-methylquinoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part B: Synthesis of this compound (Final Product)

The 2-position of the quinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group like chloride is present. The reaction with an alkoxide, such as sodium isopropoxide, proceeds via an SNAr mechanism.[3]

Experimental Protocol:

-

Alkoxide Preparation: In a separate flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous isopropanol with gentle heating to form sodium isopropoxide.

-

Reaction Setup: To a new flask, add the 6-Bromo-2-chloro-4-methylquinoline (1.0 eq) and dissolve it in anhydrous isopropanol.

-

Reagent Addition: Add the freshly prepared sodium isopropoxide solution to the solution of the chloroquinoline.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.0-8.2 ppm (d, 1H): Aromatic proton at the 5-position, appearing as a doublet.

-

δ 7.6-7.8 ppm (dd, 1H): Aromatic proton at the 7-position, showing coupling to both the 5- and 8-protons.

-

δ 7.4-7.6 ppm (d, 1H): Aromatic proton at the 8-position, appearing as a doublet.

-

δ 6.8-7.0 ppm (s, 1H): Aromatic proton at the 3-position, appearing as a singlet.

-

δ 5.3-5.5 ppm (septet, 1H): The methine proton of the isopropoxy group, split by the six protons of the two methyl groups.

-

δ 2.5-2.7 ppm (s, 3H): The protons of the methyl group at the 4-position.

-

δ 1.3-1.5 ppm (d, 6H): The protons of the two methyl groups of the isopropoxy substituent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~160-165 ppm: C2 carbon attached to the isopropoxy group.

-

δ ~145-150 ppm: Quaternary carbons of the quinoline ring.

-

δ ~120-135 ppm: Aromatic CH carbons of the quinoline ring.

-

δ ~115-120 ppm: C6 carbon attached to the bromine.

-

δ ~100-105 ppm: C3 carbon.

-

δ ~70-75 ppm: Methine carbon of the isopropoxy group.

-

δ ~20-25 ppm: Methyl carbons of the isopropoxy group.

-

δ ~15-20 ppm: Methyl carbon at the 4-position.

Predicted Infrared (IR) Spectroscopy:

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic methyl and isopropoxy groups.

-

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1050-1150 cm⁻¹: C-O stretching of the isopropoxy ether linkage.

-

~500-600 cm⁻¹: C-Br stretching.

Predicted Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 280 and 282.

-

Key Fragmentation: Loss of the isopropoxy group (-59 amu) or a propylene molecule from a McLafferty-type rearrangement are expected fragmentation pathways.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategically designed molecule for application in drug discovery, particularly in the development of kinase inhibitors. The quinoline scaffold is a known ATP-mimetic, capable of binding to the ATP-binding pocket of various kinases.[5][6]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 6. whitman.edu [whitman.edu]

An In-depth Technical Guide to 6-Bromo-2-isopropoxy-4-methylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific derivative, 6-Bromo-2-isopropoxy-4-methylquinoline (CAS Number: 1187386-11-3), a compound poised for further exploration in drug discovery programs. The presence of a bromine atom at the 6-position offers a versatile handle for synthetic diversification, while the 2-isopropoxy and 4-methyl groups are expected to modulate the compound's lipophilicity, metabolic stability, and target engagement. This document provides a comprehensive overview of its synthesis, potential for chemical modification, and promising avenues for therapeutic application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1187386-11-3 | [3][4] |

| Molecular Formula | C₁₃H₁₄BrNO | [4] |

| Molecular Weight | 280.16 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity Specification | ≥ 95% (typical for commercial samples) | [3] |

| Solubility | Expected to be soluble in common organic solvents | [5] |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the core quinoline scaffold followed by functional group interconversions. A plausible and efficient synthetic strategy is outlined below.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate (Intermediate A)

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and collect the water that is formed.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Intermediate B)

-

Add the crude ethyl 3-((4-bromophenyl)amino)but-2-enoate from the previous step to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 6-bromo-4-methylquinolin-2(1H)-one.

Step 3: Synthesis of 6-Bromo-2-chloro-4-methylquinoline (Intermediate C)

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃, excess) to 6-bromo-4-methylquinolin-2(1H)-one.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.[6]

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[6]

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2-chloro-4-methylquinoline.

Step 4: Synthesis of this compound (Target Molecule)

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium isopropoxide by adding sodium hydride (1.2 eq) to anhydrous isopropanol.

-

To this solution, add 6-bromo-2-chloro-4-methylquinoline (1.0 eq) dissolved in a minimal amount of anhydrous tetrahydrofuran (THF).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity and Potential for Further Functionalization

The bromine atom at the 6-position of the quinoline ring is a key functional group that allows for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel analogues with potentially improved pharmacological profiles.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoquinoline and a boronic acid or ester.[7][8] This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 6-position, which can modulate protein-ligand interactions.[7][9] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[10]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromoquinoline and an amine.[11][12] This is particularly useful for introducing various amino functionalities, which can improve solubility, introduce hydrogen bonding capabilities, and serve as a key pharmacophore.[11][13] The mechanism also proceeds through a palladium-catalyzed cycle.[14]

Workflow for Derivatization

Caption: Potential derivatization pathways via cross-coupling reactions.

Potential Applications in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous approved drugs and clinical candidates containing this core.[1] The specific substitution pattern of this compound suggests several promising areas for investigation.

-

Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[15][16] For instance, they have been shown to inhibit tyrosine kinases, which are crucial for cancer cell growth and proliferation.[15] The ability to diversify the 6-position allows for the exploration of structure-activity relationships to optimize potency and selectivity against specific cancer cell lines.[15]

-

Antimicrobial and Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine.[1] Modifications at various positions of the quinoline ring have been extensively explored to develop new agents against drug-resistant strains of malaria and other pathogens.[17]

-

Kinase Inhibitors: The quinoline scaffold can serve as a template for the design of inhibitors for a wide range of protein kinases. The 2-aminoquinoline scaffold, for example, has been investigated for its ability to bind to the SH3 domain of Tec protein-tyrosine kinases.[13] The 2-isopropoxy group in the title compound could potentially mimic the hydrogen bonding interactions of an amino group while offering different steric and electronic properties.

Quinoline Scaffold in Biological Signaling

Caption: The role of the quinoline scaffold in modulating key biological pathways.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and the presence of a bromine atom provides a gateway for extensive structural diversification via modern cross-coupling techniques. Drawing on the rich history of the quinoline scaffold in medicinal chemistry, this compound and its future derivatives represent a promising area for the development of novel therapeutics targeting a range of diseases, from cancer to infectious agents. Further investigation into its biological activities is highly warranted.

References

- BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

- BenchChem.

- BenchChem. Effect of base and solvent on Suzuki coupling with bromoquinolines.

- Oriental Journal of Chemistry.

- PMC - NIH. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.

- BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.

- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.

- PubMed. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.

- ResearchGate.

- Frontiers. Quinolines: the role of substitution site in antileishmanial activity.

- Wikipedia.

- Chemistry LibreTexts.

- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.

- AKSci. 1187386-11-3 this compound AKSci Z7990.

- LGC Standards. This compound.

- BenchChem. 2-Bromo-4-methylquinoline.

- Sigma-Aldrich. 6-Bromo-2-methylquinoline 97.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. Suzuki cross-coupling.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1187386-11-3 this compound AKSci Z7990 [aksci.com]

- 4. This compound | 1187386-11-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-isopropoxy-4-methylquinoline, a functionalized quinoline derivative with significant potential in medicinal chemistry and drug discovery. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, and the specific substitutions of a bromine atom at the 6-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position confer unique physicochemical properties that are of considerable interest for the development of novel therapeutics. This document details a robust and logical multi-step synthesis, outlines methods for structural elucidation based on spectroscopic principles, and discusses the potential applications of this molecule in the context of modern drug development. The synthesis is presented as a self-validating system, with each step building upon established and reliable chemical transformations.

Introduction and Significance

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline core is a key approach in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. This compound represents a promising, yet underexplored, molecular entity. The presence of the bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, while the 2-isopropoxy group can influence the molecule's lipophilicity and metabolic stability. The 4-methyl group can also play a role in the molecule's interaction with biological targets. This guide serves to provide a detailed technical foundation for researchers interested in the synthesis and utilization of this compound.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrNO | |

| Molecular Weight | 280.16 g/mol | [1] |

| CAS Number | 1187386-11-3 | [1] |

| Appearance | Predicted: Off-white to yellow solid | - |

| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | - |

| Purity | ≥95% (as commercially available) | [1][2] |

Synthesis of this compound

The synthesis of this compound is most logically achieved through a three-step sequence starting from 4-bromoaniline. This pathway involves the construction of the quinolinone core, followed by chlorination and subsequent nucleophilic substitution to introduce the isopropoxy group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

The initial step involves the construction of the quinolinone core via the Knorr quinoline synthesis. This reaction proceeds through the condensation of 4-bromoaniline with an acetoacetic ester to form an anilide, which then undergoes thermal cyclization in the presence of a strong acid.

Experimental Protocol:

-

Anilide Formation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The reaction can be carried out neat or in a high-boiling solvent such as toluene. Heat the mixture to 110-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the crude anilide can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Cyclization: Add the purified anilide to a pre-heated flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C. Stir vigorously for 30-60 minutes.

-

Quenching and Isolation: Carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried to afford 6-bromo-4-methylquinolin-2(1H)-one.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

The hydroxyl group of the quinolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-bromo-4-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until pH 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-bromo-2-chloro-4-methylquinoline.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by an isopropoxide anion.

Experimental Protocol:

-

Isopropoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous isopropanol. To this, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

Substitution Reaction: To the solution of sodium isopropoxide, add a solution of 6-bromo-2-chloro-4-methylquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Structural Elucidation

Caption: Key structural features of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline ring, the isopropoxy group, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~8.0-8.2 | d | ~2.0 |

| H7 | ~7.6-7.8 | dd | ~9.0, 2.0 |

| H8 | ~7.5-7.7 | d | ~9.0 |

| H3 | ~6.5-6.7 | s | - |

| O-CH(CH₃)₂ | ~5.3-5.5 | sept | ~6.0 |

| C4-CH₃ | ~2.5-2.7 | s | - |

| O-CH(CH₃)₂ | ~1.4-1.6 | d | ~6.0 |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160-162 |

| C4 | ~145-147 |

| C8a | ~148-150 |

| C6 | ~118-120 |

| C4a | ~125-127 |

| C5 | ~130-132 |

| C7 | ~128-130 |

| C8 | ~122-124 |

| C3 | ~100-102 |

| O-C H(CH₃)₂ | ~70-72 |

| C4-C H₃ | ~18-20 |

| O-CH(C H₃)₂ | ~21-23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3050-3150 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N, C=C (aromatic) | 1500-1650 | Ring stretching |

| C-O (ether) | 1050-1250 | Stretching |

| C-Br | 500-650 | Stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion.

-

Predicted Molecular Ion (M⁺): m/z 279 and 281.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented, the quinoline scaffold is a cornerstone in the development of various therapeutic agents. The structural features of this particular derivative suggest several potential avenues for investigation.

-

Kinase Inhibitors: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology. The 2-alkoxy substitution can influence binding to the ATP-binding pocket of kinases.

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. The lipophilicity imparted by the isopropoxy group may enhance cell permeability, a desirable trait for antimicrobial agents.

-

GPCR Ligands: Functionalized quinolines have been explored as ligands for G-protein coupled receptors, which are involved in a wide range of physiological processes.

The bromine atom at the 6-position serves as a valuable synthetic handle for generating a library of analogues through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a specific biological target.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential for applications in drug discovery and development. This guide has provided a detailed and logical framework for its synthesis, characterization, and potential utility. The presented multi-step synthesis is robust and relies on well-established chemical principles, ensuring a reliable route to this valuable research compound. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the identification of novel therapeutic agents.

References

-

PubChem. Compound Summary for 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-18. [Link]

-

ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

-

Clent Chemical. Product Page for this compound. [Link]

-

PubChem. Compound Summary for 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

PubChemLite. Compound Summary for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. [Link]

-

PubChem. Compound Summary for 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for 4-Methylquinoline. National Center for Biotechnology Information. [Link]

-

Chemie Brunschwig. Supplier Page for Combi-Blocks. [Link]

-

Interchim. Supplier Page for COMBI-BLOCKS INC. [Link]

-

SpectraBase. 13C NMR for 6-Methylquinoline. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-isopropoxy-4-methylquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-isopropoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and potential applications based on the biological activity of structurally related compounds.

Compound Identification and Physicochemical Properties

This compound is a halogenated alkoxyquinoline derivative. Its core structure is a quinoline ring, which is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The substituents—a bromine atom at the 6-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position—confer specific physicochemical properties that can influence its synthetic utility and biological activity.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1187386-11-3 | |

| Molecular Formula | C₁₃H₁₄BrNO | [1] |

| Molecular Weight | 280.16 g/mol | [1] |

| Canonical SMILES | CC1=CC(=NC2=CC=C(C=C12)Br)OC(C)C | --- |

| InChI | InChI=1S/C13H14BrNO/c1-8(2)16-13-7-9(3)11-6-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | --- |

| InChIKey | VXDCQOFHBFCOLD-UHFFFAOYSA-N | --- |

| Physical Form | Solid (predicted) | --- |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. | [2] |

| Melting Point | Not reported. | --- |

| Boiling Point | Not reported. | --- |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 4-bromoaniline. This pathway involves the construction of the quinoline core via a Knorr synthesis, followed by chlorination and subsequent nucleophilic substitution to introduce the isopropoxy group.

Overall Synthetic Scheme

Sources

A Comprehensive Guide to Determining the Aqueous and Organic Solubility of 6-Bromo-2-isopropoxy-4-methylquinoline for Drug Discovery Applications

Introduction: The Critical Role of Solubility in Drug Development

As researchers and drug development professionals, our objective extends beyond merely generating a number; it is to understand the solubility behavior of a compound in various relevant media to inform formulation strategies, predict in vivo performance, and ensure the reliability of in vitro biological assays. This guide will detail the foundational concepts of solubility, provide robust experimental protocols, and explain the scientific rationale behind each step, empowering research teams to generate high-quality, decision-driving data.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[2][3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[4][5] It is a state where the rate of dissolution equals the rate of precipitation. This measurement is crucial for late-stage preclinical development and formulation, as it defines the absolute solubility limit of the crystalline solid form of the drug.[4] The most common method for determining thermodynamic solubility is the shake-flask method, which requires a longer incubation time to ensure equilibrium is reached.[6][7][8]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a potent organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous medium.[4][6][9] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[2][3][9] Kinetic solubility is a high-throughput screening parameter widely used in early drug discovery to quickly flag compounds that may have solubility liabilities in biological assays, which almost invariably use DMSO stock solutions.[5][6][10]

Understanding this distinction is vital. A high kinetic solubility might allow for successful in vitro screening, but a low thermodynamic solubility could present significant challenges for developing a stable oral dosage form.

Strategic Approach to Solubility Profiling of 6-Bromo-2-isopropoxy-4-methylquinoline

A multi-faceted approach is recommended to build a comprehensive solubility profile for this compound. This involves a tiered experimental plan, starting with qualitative assessments and progressing to quantitative, regulatory-compliant methods.

Initial Qualitative Solubility Assessment

A preliminary screen across a range of common laboratory solvents provides a rapid understanding of the compound's general solubility characteristics. This helps in selecting appropriate solvents for stock solutions, purification, and analytical method development.

Table 1: Proposed Solvents for Initial Qualitative Solubility Screen

| Solvent Class | Specific Solvents | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Assess solubility in highly polar and hydrogen-bonding environments. |

| Polar Aprotic | DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF) | Commonly used for stock solutions and in reaction and purification processes. |

| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | Evaluate solubility in lipophilic environments, relevant for certain formulation and extraction steps. |

| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8 | Simulates the pH range of the gastrointestinal tract, critical for predicting oral absorption.[7][11][12] |

This initial screen can be performed on a small scale by observing the dissolution of a known small mass (e.g., 1-2 mg) of the compound in a fixed volume (e.g., 0.5-1.0 mL) of each solvent.

Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method, as recommended by the International Council for Harmonisation (ICH).[7][8][13] This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.

Caption: Workflow for Thermodynamic Solubility Determination.

The following protocol is designed to meet the standards for Biopharmaceutics Classification System (BCS) biowaivers.[12][13][14] According to ICH guidelines, a drug is considered highly soluble if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][8][12]

-

Preparation of Buffers: Prepare three standard buffers: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer, simulated intestinal fluid without enzymes).[8][13]

-

Compound Addition: Add an excess amount of solid this compound to separate vials for each pH buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C.[8][12] Agitate for a sufficient duration (typically 24 to 48 hours) to reach equilibrium. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

Sample Processing: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS). The method must be validated for linearity, accuracy, and precision.

-

pH Verification: Measure the pH of the solution after the experiment to ensure it has not shifted significantly.[7][8]

Table 2: Data Summary for Thermodynamic Solubility

| Solvent/Buffer (at 37°C) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. |

| pH 1.2 Buffer | Data to be filled | Data to be filled | Data to be filled | Calculated value | Calc. |

| pH 4.5 Buffer | Data to be filled | Data to be filled | Data to be filled | Calculated value | Calc. |

| pH 6.8 Buffer | Data to be filled | Data to be filled | Data to be filled | Calculated value | Calc. |

| Other Organic Solvents | Data to be filled | Data to be filled | Data to be filled | Calculated value | Calc. |

High-Throughput Kinetic Solubility Assessment

For early-stage discovery, a higher throughput kinetic solubility assay is invaluable for ranking and selecting compounds.[6] This method identifies the point of precipitation from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Forward Look

A thorough understanding of the solubility of this compound is not an academic exercise but a fundamental necessity for its successful development. By systematically applying the qualitative, kinetic, and thermodynamic protocols outlined in this guide, researchers can build a comprehensive data package. This package will be instrumental in guiding medicinal chemistry efforts, enabling robust biological screening, and laying the groundwork for advanced formulation development. The distinction between kinetic and thermodynamic solubility must be respected and leveraged appropriately at different stages of the discovery and development pipeline to mitigate risks and allocate resources effectively. The methodologies described herein represent industry-standard, regulatory-accepted practices that ensure data integrity and support confident project decisions.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][2]

-

Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link][3]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link][9]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][10]

-

Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link][11]

-

Reker, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link][7]

-

Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link][12]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link][13]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][8]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link][14]

Sources

- 1. 1187386-11-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. admescope.com [admescope.com]

- 13. database.ich.org [database.ich.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectral Analysis of 6-Bromo-2-isopropoxy-4-methylquinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 6-Bromo-2-isopropoxy-4-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide emphasizes the synergy between these analytical techniques for unambiguous structural elucidation and purity assessment.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of a bromine atom at the 6-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position imparts unique physicochemical properties that are critical to its biological activity and metabolic profile. Accurate and comprehensive spectral analysis is therefore indispensable for its characterization. This guide provides a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, offering a foundational reference for researchers working with this and structurally related molecules.

Molecular Structure and Isotopic Considerations

The structure of this compound, presented below, is fundamental to the interpretation of its spectral data. The presence of a bromine atom is of particular note, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution gives rise to a characteristic M and M+2 pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Figure 1: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to provide distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-donating isopropoxy group and the weakly activating methyl group, as well as the electronegative bromine atom and the quinoline ring system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5-6.7 | s | - |

| H-5 | ~7.8-8.0 | d | ~8.8 |

| H-7 | ~7.6-7.8 | dd | ~8.8, 2.2 |

| H-8 | ~8.1-8.3 | d | ~2.2 |

| -CH (isopropoxy) | ~5.3-5.5 | sept | ~6.2 |

| -CH₃ (isopropoxy) | ~1.3-1.5 | d | ~6.2 |

| -CH₃ (at C-4) | ~2.5-2.7 | s | - |

Interpretation:

-

The aromatic protons (H-5, H-7, and H-8) are expected in the downfield region, characteristic of quinoline systems. The bromine at C-6 will influence the chemical shifts of the adjacent protons.

-

The proton at C-3 will appear as a singlet due to the adjacent substituents.

-

The isopropoxy group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups, a classic isopropyl splitting pattern.

-

The methyl group at C-4 is anticipated to be a sharp singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 13 unique carbon atoms in the molecule. The chemical shifts are diagnostic of the carbon environment, with the carbons of the quinoline ring appearing at lower field than the aliphatic carbons of the isopropoxy and methyl groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and an appropriate relaxation delay are necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~100-102 |

| C-4 | ~145-147 |

| C-4a | ~122-124 |

| C-5 | ~128-130 |

| C-6 | ~118-120 |

| C-7 | ~132-134 |

| C-8 | ~125-127 |

| C-8a | ~147-149 |

| -CH (isopropoxy) | ~70-72 |

| -CH₃ (isopropoxy) | ~21-23 |

| -CH₃ (at C-4) | ~18-20 |

| C=O (if present as impurity) | Not expected |

Interpretation:

-

The carbons of the quinoline ring are expected in the range of approximately 100-162 ppm. The carbon bearing the isopropoxy group (C-2) will be significantly downfield.

-

The carbon attached to the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

-

The aliphatic carbons of the isopropoxy and methyl groups will appear at a much higher field.

Infrared (IR) Spectral Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (isopropoxy, methyl) |

| ~1620-1580 | C=C and C=N stretch | Quinoline ring |

| ~1250-1200 | C-O stretch | Aryl-alkyl ether |

| ~1100-1000 | C-O stretch | Ether |

| ~850-800 | C-H bend | Aromatic (out-of-plane) |

| ~600-500 | C-Br stretch | Bromoalkane |

Interpretation:

The spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations, as well as the characteristic skeletal vibrations of the quinoline ring. The strong C-O stretching bands from the isopropoxy group will also be prominent. The C-Br stretch is expected in the fingerprint region and may be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. For this compound, the presence of bromine will be a key feature in the mass spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak cluster. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways: Fragmentation is expected to occur through the loss of the isopropoxy group or cleavage of the quinoline ring.

Figure 2: Predicted Fragmentation Pathway of this compound.

Interpretation:

The most diagnostic feature will be the isotopic pattern of the molecular ion. The fragmentation pattern will likely involve the loss of a methyl radical from the isopropoxy group, followed by further fragmentation. The loss of the entire isopropoxy radical is also a probable pathway.

Conclusion

The comprehensive spectral analysis of this compound through the synergistic application of NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data and interpretations presented in this guide serve as a valuable reference for researchers and scientists. While these predictions are based on established principles and data from analogous structures, experimental verification is crucial for definitive characterization. This guide underscores the importance of a multi-technique approach to spectral analysis in modern chemical research and drug development.

References

-

National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

A Technical Guide to Investigating the Potential Biological Activity of 6-Bromo-2-isopropoxy-4-methylquinoline

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for a high degree of structural modification, enabling the fine-tuning of its biological effects. This guide focuses on a specific, yet under-explored derivative, 6-Bromo-2-isopropoxy-4-methylquinoline, and provides a comprehensive framework for its synthesis and biological evaluation. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that this molecule holds significant potential, particularly in the realms of oncology and microbiology.

Hypothesized Biological Activities and Rationale

While direct experimental data for this compound is not yet prevalent in the literature, a robust body of evidence from related structures allows us to formulate well-grounded hypotheses regarding its potential biological activities.

Anticancer Potential

The presence of a bromine atom at the 6-position of the quinoline ring is a key structural feature associated with potent anticancer activity in numerous studies.[3][4][5] Bromo-substituted quinolines have demonstrated significant antiproliferative and apoptotic effects against a variety of cancer cell lines, including HeLa (cervical cancer), C6 (glioblastoma), and HT29 (colon adenocarcinoma).[3][4][5] The proposed mechanisms for these effects are multifaceted, often involving the induction of apoptosis and, in some cases, the inhibition of key enzymes like topoisomerase I.[4][5]

The isopropoxy group at the 2-position and the methyl group at the 4-position may further modulate this activity. The lipophilicity conferred by the isopropoxy group could enhance membrane permeability, leading to increased intracellular accumulation of the compound. The 4-methyl group can also influence the compound's potency.[1]

Antimicrobial Potential

The quinoline scaffold is the backbone of several established antibacterial agents, most notably the fluoroquinolones.[6] Derivatives of quinoline have shown pronounced antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[7][8][9] Studies have indicated that certain quinoline derivatives can overcome antibiotic resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA).[8] The lipophilic nature of this compound could facilitate its interaction with and disruption of bacterial cell membranes, a mechanism of action observed for some quinoline-based antimicrobial agents.[10]

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, drawing upon established methodologies for quinoline synthesis, such as the Knorr quinoline synthesis.[11] A plausible synthetic route is outlined below.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT29, T47D breast cancer cells)[12] in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the cell culture medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay differentiates between viable, apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Data Summary

While experimental data for the target compound is not available, the following table presents representative IC50 and MIC values for structurally related quinoline derivatives from the literature to provide a benchmark for expected potency.

| Compound Class | Biological Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Reference |

| Bromo-substituted 8-hydroxyquinolines | Anticancer | C6, HeLa, HT29 | 6.7 - 25.6 | [5] |

| 6-Bromo-5-nitroquinoline | Anticancer | HT29 | Lower than 5-FU | [4] |

| Substituted Quinolines | Antibacterial | S. aureus, C. diphtheriae | 3.9 - 7.8 | [7] |

| Substituted Quinolines | Antibacterial | S. flexneri, Salmonella | 31.2 - 62.5 | [7] |

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the synthesis and biological evaluation of this compound. The strong precedent set by structurally similar compounds in the scientific literature suggests that this molecule is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The detailed protocols and workflows outlined herein are designed to enable researchers to systematically explore these activities. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound, as well as exploring its potential in more advanced preclinical models.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). National Center for Biotechnology Information. [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Bentham Science. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). National Center for Biotechnology Information. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2015). ScienceDirect. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. [Link]

-

Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2020). MDPI. [Link]

-

[Antimicrobial properties of quinoline derivatives]. (1985). PubMed. [Link]

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2009). International Journal of Antimicrobial Agents. [Link]

-

Biological properties of novel antistaphylococcal quinoline-indole agents. (1998). PubMed. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. [Antimicrobial properties of quinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Biological properties of novel antistaphylococcal quinoline-indole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Procurement and Handling of 6-Bromo-2-isopropoxy-4-methylquinoline

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific compound, 6-Bromo-2-isopropoxy-4-methylquinoline, represents a key chemical intermediate, offering a versatile platform for further synthetic modifications. Its structure combines a reactive bromine atom, suitable for cross-coupling reactions, with an isopropoxy group that can influence solubility and metabolic stability.

This guide serves as a technical resource for researchers, scientists, and procurement specialists. It moves beyond a simple list of vendors to provide a comprehensive framework for sourcing, verifying, and utilizing this compound. We will delve into the critical aspects of supplier evaluation, incoming quality control, and standard laboratory handling protocols, ensuring that researchers can proceed with confidence in the integrity of their starting materials. While peer-reviewed studies detailing specific biological activities of this compound are not yet prevalent, its structural similarity to compounds explored as PGF2α inhibitors and other bioactive agents underscores its potential as a valuable building block in drug discovery campaigns.[3][4]

Chemical Profile and Properties

A foundational understanding of the compound's properties is essential for its proper handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1187386-11-3 | [5][6][7] |

| IUPAC Name | 6-bromo-2-(propan-2-yloxy)-4-methylquinoline | - |

| Molecular Formula | C₁₃H₁₄BrNO | [6] |

| Molecular Weight | 280.16 g/mol | [6] |

| InChI | InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | [6] |

| InChIKey | VXDCQOFHBFCOLD-UHFFFAOYSA-N | [6] |

| SMILES | CC1=CC(OC(C)C)=NC2=C1C=C(Br)C=C2 | - |

| Typical Purity | ≥95% (Varies by supplier) | [8] |

| Storage Conditions | Store at -20°C for long-term (1-2 years), -4°C for short-term (1-2 weeks) | [6] |

| Safety Precautions | Wear protective glasses, gloves, and lab coat. Avoid skin contact and inhalation. Handle in a well-ventilated area or fume hood.[6] | [6] |

Sourcing and Procurement: A Framework for Supplier Selection

The integrity of research begins with the quality of the starting materials. Selecting a reputable supplier is a critical, yet often overlooked, step in the experimental workflow. The following criteria should be considered when procuring this compound.

Key Supplier Evaluation Criteria

-

Purity and Analytical Data: A reliable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should include, at a minimum, the compound's identity, purity as determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) data confirming the molecular weight. The importance of these analytical techniques in ensuring the quality of pharmaceutical ingredients is well-documented.[1][9]

-

Batch-to-Batch Consistency: For long-term projects or screening campaigns, consistency is paramount. Inquire about the supplier's quality management system and their ability to provide material with a consistent purity and impurity profile from one batch to the next.

-

Availability and Scale-Up Capability: Assess whether the supplier holds the compound in stock or if it is synthesized on demand, which can impact lead times. For drug development programs, it is also crucial to determine if the supplier has the capacity to synthesize larger, kilogram-scale quantities for later-stage studies.

-

Documentation and Transparency: The supplier should be able to provide a Safety Data Sheet (SDS) and be transparent about the origin of the material.

Commercial Suppliers

The following vendors have been identified as commercial sources for this compound. Researchers should contact these suppliers directly for current pricing, availability, and technical documentation.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (via Combi-Blocks) | 1187386-11-3 | Listed as a marketplace product.[7] |

| BIOFOUNT | 1187386-11-3 | Provides basic properties and storage data.[6] |

| Cramer Reagent (克拉玛尔试剂) | 1187386-11-3 | Lists purity at 95%.[8] |

| Ruichu Bio (瑞楚生物) | 1187386-11-3 | Lists the compound in their catalog.[5] |

Note: This list is not exhaustive, and availability is subject to change. Due diligence is recommended before placing an order.

Workflow for Procurement and Quality Verification

The following diagram outlines a robust workflow for sourcing and validating a new chemical reagent, ensuring its suitability for research applications.

Caption: A logical workflow for sourcing, verifying, and accepting a new chemical reagent.

Essential Experimental Protocols

The following protocols provide standardized, step-by-step methods for the initial quality control and preparation of stock solutions.

Protocol 1: Incoming Quality Control (QC) Verification

Objective: To independently verify the identity and purity of a newly received batch of this compound.

Rationale: This protocol acts as a self-validating system to ensure data integrity. Relying solely on a supplier's CoA is not sufficient for rigorous scientific research. Cross-validation of analytical data is a critical component of pharmaceutical research and quality control.[1]

Materials:

-

This compound (sample from supplier)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water with 0.1% formic acid

-

Vials, micropipettes, analytical balance

Methodology:

-

¹H NMR Sample Preparation: a. Accurately weigh 1-3 mg of the compound into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS. c. Vortex gently until the solid is completely dissolved. d. Transfer the solution to an NMR tube. e. Acquire ¹H NMR spectrum. f. Analysis: Process the spectrum and compare the observed chemical shifts, integrations, and coupling patterns to the expected structure. The isopropoxy group should yield a distinct septet and doublet, while the aromatic protons and methyl group should be identifiable in their respective regions. Check for the absence of significant solvent or process-related impurities.

-

LC-MS Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in ACN. b. Perform a 1:100 dilution of the stock solution into a 50:50 mixture of ACN and water with 0.1% formic acid to yield a final concentration of 10 µg/mL. c. Transfer the final solution to an HPLC vial. d. Analysis: Inject the sample onto a suitable C18 HPLC column connected to a mass spectrometer. e. Purity Check: Analyze the HPLC chromatogram (e.g., at 254 nm) to determine the purity by peak area percentage. The main peak should correspond to >95% of the total area. f. Identity Check: Analyze the mass spectrum for the parent ion. Look for the isotopic pattern characteristic of a monobrominated compound ([M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio) corresponding to the calculated exact mass of the protonated molecule (C₁₃H₁₅BrNO⁺ ≈ 280.03 Da).

Protocol 2: Preparation of Stock Solutions for In Vitro Screening

Objective: To prepare an accurate, high-concentration stock solution for use in biological assays.